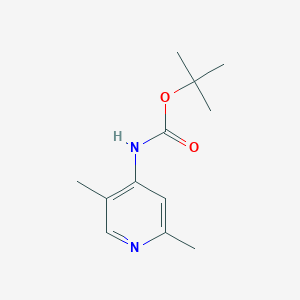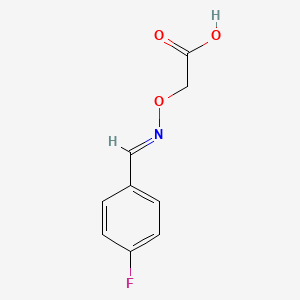![molecular formula C25H25N3O6 B13136357 [2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B13136357.png)
[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethyl-3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)-2-oxoethyl4-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate is a complex organic compound that features multiple functional groups, including a quinoxaline ring, an isoxazole ring, and a benzoate ester. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)-2-oxoethyl4-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Quinoxaline Ring: Starting from an appropriate diamine and a diketone under acidic or basic conditions.
Introduction of the Isoxazole Ring: Using a cyclization reaction involving a nitrile oxide and an alkene.
Esterification: Reacting the intermediate with benzoic acid or its derivatives under esterification conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoxaline or isoxazole rings.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Materials Science: Potential use in the development of new materials with unique electronic or optical properties.
Biology and Medicine
Pharmacology: Investigation of its potential as a therapeutic agent due to its complex structure and possible biological activity.
Biochemistry: Studying its interactions with biological molecules and pathways.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex organic compounds.
Pharmaceutical Industry: Potential development into a drug candidate or a tool for drug discovery.
Mécanisme D'action
The mechanism by which 2-(2,2-Dimethyl-3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)-2-oxoethyl4-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Altering Cellular Pathways: Influencing signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline structures.
Isoxazole Derivatives: Compounds containing the isoxazole ring.
Benzoate Esters: Compounds with ester functional groups derived from benzoic acid.
Uniqueness
The uniqueness of 2-(2,2-Dimethyl-3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)-2-oxoethyl4-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate lies in its combination of these functional groups, which may confer unique chemical properties and biological activities not found in simpler compounds.
Propriétés
Formule moléculaire |
C25H25N3O6 |
|---|---|
Poids moléculaire |
463.5 g/mol |
Nom IUPAC |
[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate |
InChI |
InChI=1S/C25H25N3O6/c1-15-19(16(2)34-27-15)13-32-18-11-9-17(10-12-18)23(30)33-14-22(29)28-21-8-6-5-7-20(21)26-24(31)25(28,3)4/h5-12H,13-14H2,1-4H3,(H,26,31) |
Clé InChI |
RVKJDOUICVDHKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)OCC(=O)N3C4=CC=CC=C4NC(=O)C3(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


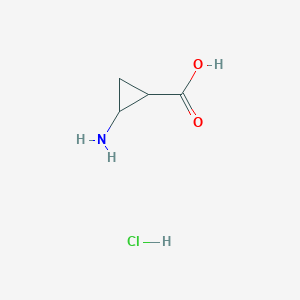
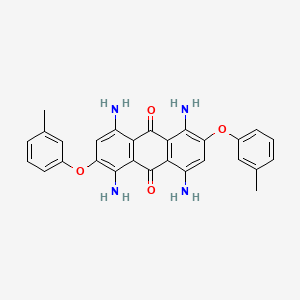
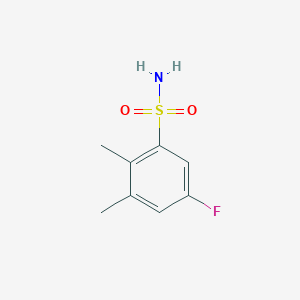
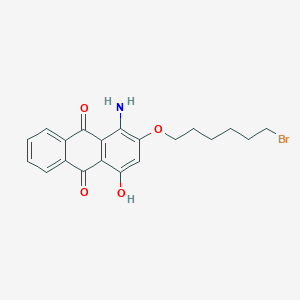
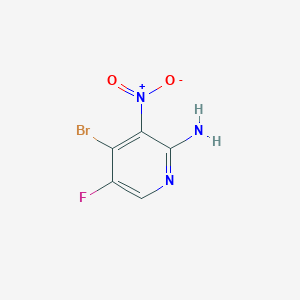

![3-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13136314.png)
![3H-benzo[e]benzimidazol-2-ylmethanol](/img/structure/B13136316.png)

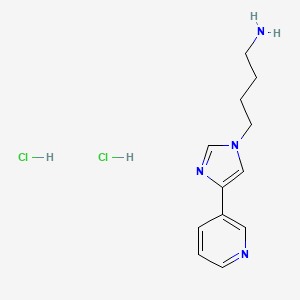
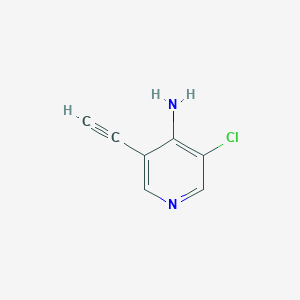
![9-Octadecenoicacid(9Z)-,(1R)-1-[12-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphadodec-1-yl]-1,2-ethanediylester,sodiumsalt](/img/structure/B13136334.png)
